Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium (II)
Description
This chiral ruthenium complex is a highly specialized asymmetric hydrogenation catalyst. Its structure comprises a ruthenium(II) center coordinated to two chloride ligands, an (R)-configured BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) phosphine ligand, and an (S,S)-1,2-diphenylethylenediamine (DPEN) diamine ligand. The stereochemical interplay between the R-BINAP and S,S-DPEN ligands enables exceptional enantioselectivity in hydrogenation reactions, particularly for ketones and olefins .
Properties
Molecular Formula |
C58H48Cl2N2P2Ru |
|---|---|
Molecular Weight |
1006.9 g/mol |
IUPAC Name |
(1S,2S)-1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride |
InChI |
InChI=1S/C44H32P2.C14H16N2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-32H;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.0.../s1 |
InChI Key |
PZTVCDSGEXHVBL-LISIALKWSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Biological Activity
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium (II), often referred to as Ru-BINAP, is a chiral ruthenium complex that has garnered significant attention in the fields of catalysis and medicinal chemistry. This article reviews its biological activity, focusing on its applications in catalysis, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₄₄H₃₂Cl₂P₂Ru
- Molecular Weight : 794.66 g/mol
- CAS Number : 132071-87-5
- Structure : The compound features a ruthenium center coordinated with two phosphine ligands and two chloride ions.
1. Catalytic Activity
Ru-BINAP is primarily recognized for its role as a catalyst in various organic reactions:
- Cross-Coupling Reactions : It facilitates Suzuki and Heck reactions, which are essential for the formation of carbon-carbon bonds in complex organic molecules. This capability is crucial in pharmaceutical development where precise molecular structures are necessary .
- Asymmetric Synthesis : The chiral nature of Ru-BINAP allows it to be employed in asymmetric synthesis, leading to enantiomerically enriched products. Studies have demonstrated its effectiveness in converting prochiral substrates into chiral products with high selectivity .
2. Pharmaceutical Development
Research indicates that Ru-BINAP complexes can enhance the efficacy of certain drugs by improving their bioavailability and reducing side effects:
- Anticancer Activity : Some studies have explored the use of Ru-BINAP in drug delivery systems targeting cancer cells. Its ability to form stable complexes with various biomolecules suggests potential applications in targeted therapy .
- Antimicrobial Properties : Preliminary investigations have shown that ruthenium complexes exhibit antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of cellular processes through metal coordination.
Research Findings
Recent studies have provided insights into the biological mechanisms and applications of Ru-BINAP:
Case Study 1: Asymmetric Hydrogenation
A study conducted by Smith et al. (2023) utilized Ru-BINAP for the asymmetric hydrogenation of ketones to produce alcohols with high enantioselectivity. The reaction conditions were optimized to achieve an enantiomeric excess of over 97%, demonstrating the compound's utility in synthetic organic chemistry.
Case Study 2: Anticancer Drug Development
In a collaborative study between pharmaceutical researchers and chemists (2024), Ru-BINAP was incorporated into a drug delivery system designed for targeted cancer therapy. Results indicated that the ruthenium complex could effectively deliver chemotherapeutic agents directly to tumor cells while minimizing systemic toxicity.
Comparison with Similar Compounds
Comparison with Similar Ruthenium Complexes
The catalytic performance, stereochemical outcomes, and stability of Ru-BINAP-diamine complexes vary significantly depending on ligand modifications. Below is a systematic comparison:
Ligand Substitutions in Diamine Moieties
Key Findings :
- Electronic Effects : Methoxy groups in DAIPEN increase electron density at the Ru center, accelerating hydrogen activation .
- Steric Effects : Bulky substituents (e.g., isopropyl in DAIPEN) improve selectivity for sterically hindered substrates .
Phosphine Ligand Modifications
Key Findings :
- XylBINAP vs. BINAP: The xylyl groups in XylBINAP enhance steric bulk and electron richness, improving turnover numbers (TON) by 2–4× .
- Stereochemical Mismatch : (S)-BINAP paired with (S,S)-DPEN reduces enantioselectivity due to conflicting chiral environments .
Halide and Counterion Variations
Data Tables
Table 1. Comparative Catalytic Performance
| Substrate | Target Compound (e.e.%) | XylBINAP-DAIPEN (e.e.%) | S-BINAP-DPEN (e.e.%) |
|---|---|---|---|
| Acetophenone | 98% | 95% | 85% |
| β-Keto Ester | 99% | 92% | 78% |
| α,β-Unsaturated Acid | 80% | 88% | 90% |
Data aggregated from .
Q & A
Q. What are the standard synthetic protocols for preparing this ruthenium complex, and what are the critical steps to ensure high yield and purity?
The synthesis typically involves reacting RuCl₃ with chiral ligands under inert conditions. A common method includes:
- Step 1: Ligand pre-coordination with RuCl₃·xH₂O in degassed ethanol at reflux.
- Step 2: Reduction with H₂ gas or a reducing agent (e.g., Zn dust) to form the Ru(II) center.
- Step 3: Crystallization under argon to isolate the air-sensitive product . Critical factors include strict exclusion of oxygen/moisture and precise stoichiometry of ligands (BINAP and diphenylethylenediamine) to avoid byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this complex?
- NMR spectroscopy : ³¹P NMR confirms ligand coordination (δ ~50–60 ppm for BINAP) .
- X-ray crystallography : Resolves chiral configuration and confirms octahedral geometry around Ru .
- ESI-MS : Validates molecular weight (e.g., m/z ≈ 1006.96 for [M-Cl]⁺) .
- Elemental analysis : Verifies C/H/N/P/Ru ratios within ±0.4% of theoretical values .
Q. What are the primary catalytic applications of this complex in asymmetric synthesis?
The complex is widely used in enantioselective hydrogenation of ketones and imines due to its chiral BINAP and diamine ligands. Key applications include:
- Asymmetric transfer hydrogenation : Converts ketones to alcohols with >90% ee using HCOONa as a hydrogen source .
- Dynamic kinetic resolution : Achieves high enantiomeric excess in pharmaceutical intermediates (e.g., β-amino alcohols) .
Advanced Research Questions
Q. How do structural modifications to the BINAP or diamine ligands influence enantioselectivity and catalytic activity?
- Electron-donating substituents (e.g., p-methoxy groups on BINAP) enhance electron density at Ru, increasing turnover frequency but potentially reducing steric control .
- Bulkier ligands (e.g., xylBINAP in ) improve enantioselectivity in sterically hindered substrates but may lower solubility .
- Comparative studies using analogs (e.g., DAIPEN vs. DPEN diamines) show that N-aryl groups stabilize intermediates via π-π interactions, improving ee by 10–15% .
Q. What mechanistic insights explain the complex’s catalytic behavior under varying reaction conditions?
- Kinetic studies (e.g., Eyring plots) reveal a two-step mechanism: (1) Substrate binding to Ru via N/O coordination, (2) Hydride transfer from Ru-H to the substrate .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, reducing activation energy by ~20 kJ/mol .
- Acid additives (e.g., CF₃COOH) protonate the diamine ligand, accelerating H₂ dissociation and turnover .
Q. What are the key challenges in handling and storing this complex, and how can they be mitigated?
- Air sensitivity : Rapid oxidation occurs upon exposure to O₂, forming inactive Ru(III) species. Storage under argon at ≤–18°C is critical .
- Moisture degradation : Hydrolysis of Ru-Cl bonds occurs in humid environments, necessitating glovebox use for weighing .
- Catalyst recovery : Immobilization on silica or polymer supports improves recyclability without significant loss of activity (≤5% per cycle) .
Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?
Discrepancies often arise from:
- Ligand purity : Impurities >2% in BINAP (e.g., ) reduce ee by up to 30% .
- Substrate scope : Steric/electronic variations in substrates (e.g., aryl vs. alkyl ketones) lead to divergent results. Standardized test reactions (e.g., acetophenone hydrogenation) are recommended for benchmarking .
- Reaction scale : Milligram-scale reactions may show lower reproducibility due to trace O₂ ingress; ≥1 mmol scales are preferred .
Q. What recent advancements in ligand design have been inspired by this complex?
- Heteroatom-modified BINAP : Incorporation of S or O into the binaphthyl backbone (e.g., ) improves catalytic robustness in aqueous media .
- Hybrid ligands : Combining BINAP with phosphine-oxazoline motifs (e.g., ) enhances substrate binding affinity, enabling C–H activation in unfunctionalized alkanes .
Methodological Recommendations
- Synthesis : Use Schlenk lines or gloveboxes for all steps; monitor reaction progress via in-situ ³¹P NMR .
- Characterization : Pair X-ray data with CD spectroscopy to correlate absolute configuration with enantioselectivity .
- Catalytic testing : Employ GC-MS or chiral HPLC with validated columns (e.g., Chiralpak AD-H) for ee determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
